molecular formula C18H21NO3 B10975160 3-[(2-Ethyl-6-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2-Ethyl-6-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10975160
M. Wt: 299.4 g/mol
InChI Key: RSMDIWAAJFIOIB-UHFFFAOYSA-N
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Description

3-[(2-ETHYL-6-METHYLANILINO)CARBONYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ETHYL-6-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure . This reaction involves the reaction of a diene with a dienophile under controlled conditions to produce the desired bicyclic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as crystallization or chromatography to obtain the pure compound . The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ETHYL-6-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2-ETHYL-6-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-ETHYL-6-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-[(2-ethyl-6-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C18H21NO3/c1-3-11-6-4-5-10(2)16(11)19-17(20)14-12-7-8-13(9-12)15(14)18(21)22/h4-8,12-15H,3,9H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

RSMDIWAAJFIOIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2C3CC(C2C(=O)O)C=C3)C

Origin of Product

United States

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